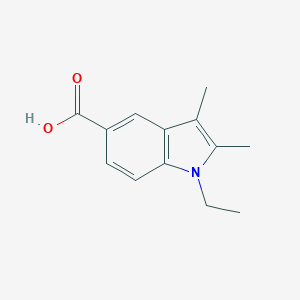
1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.27 . It is used in proteomics research .
Synthesis Analysis
Indoles, such as 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid, are significant heterocycles found in proteins in the form of amino acids like tryptophan . They are also present in several drugs and plants . The incorporation of an indole core in medicinal molecules makes it a useful heterocyclic .Molecular Structure Analysis
The InChI code for 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid is 1S/C13H15NO2/c1-4-14-9(3)8(2)11-7-10(13(15)16)5-6-12(11)14/h5-7H,4H2,1-3H3,(H,15,16) . The SMILES representation is CCN1C(=C(C2=C1C=CC(=C2)C(=O)O)C)C .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and Coxsackie B4 virus. The structural framework of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid could be modified to enhance its affinity to viral proteins, potentially leading to the development of new antiviral agents .
Anti-inflammatory Properties
The indole nucleus is a common feature in many synthetic drug molecules due to its high affinity to multiple receptors. This characteristic makes it a valuable pharmacophore for the development of anti-inflammatory drugs. Research could explore the anti-inflammatory potential of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid by synthesizing various derivatives and evaluating their efficacy .
Anticancer Applications
Indole derivatives are known for their anticancer activities. The modification of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid could lead to the discovery of novel compounds that can target specific cancer pathways or mechanisms. This could be particularly useful in the design of targeted therapies for various types of cancer .
Antimicrobial Effects
The indole scaffold has been found to possess antimicrobial properties. By synthesizing different scaffolds of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid, researchers can screen for pharmacological activities against a range of microbial pathogens. This could contribute to the development of new antibiotics or antiseptics .
Antidiabetic Potential
Indole derivatives have shown promise in the treatment of diabetes. The biological activity of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid could be harnessed to develop compounds that modulate insulin release or glucose metabolism, offering a new avenue for antidiabetic medication research .
Antimalarial Activity
The fight against malaria could benefit from the exploration of indole derivatives as potential antimalarial agents. The chemical structure of 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid provides a starting point for synthesizing compounds that could inhibit the life cycle of the malaria parasite .
Safety and Hazards
Mechanism of Action
Target of Action
Indole derivatives, such as 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid, have been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the molecular and cellular levels .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad-spectrum biological activities of indole derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
properties
IUPAC Name |
1-ethyl-2,3-dimethylindole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-14-9(3)8(2)11-7-10(13(15)16)5-6-12(11)14/h5-7H,4H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBWZIRYKBWGONS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)C(=O)O)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201236676 |
Source


|
| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
CAS RN |
438218-59-8 |
Source


|
| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438218-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethyl-2,3-dimethyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201236676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzoic acid](/img/structure/B507994.png)


![ethyl N-([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)glycinate](/img/structure/B508014.png)
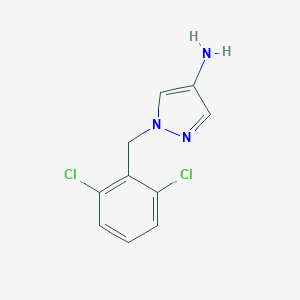
![[3-(5-phenyl-2H-tetraazol-2-yl)-1-adamantyl]acetic acid](/img/structure/B508022.png)
![5-{[3-(Trifluoromethyl)phenoxy]methyl}-2-furaldehyde](/img/structure/B508023.png)
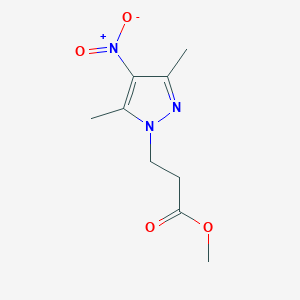

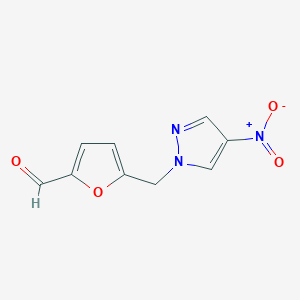
![Methyl 5-[(4-methylphenoxy)methyl]furan-2-carboxylate](/img/structure/B508030.png)
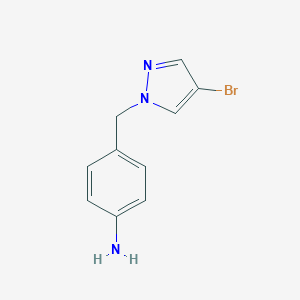
![5-[(4-Bromophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B508033.png)